
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione
描述
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, also known as AMMP or SU6668, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in the field of cancer research, particularly in the development of anti-cancer drugs.
作用机制
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione exerts its anti-cancer effects by inhibiting several key signaling pathways involved in cancer cell growth and survival. It inhibits the activity of receptor tyrosine kinases, which are proteins that play a critical role in the regulation of cell growth and differentiation. 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione also inhibits the activity of vascular endothelial growth factor receptors, which are involved in angiogenesis.
Biochemical and Physiological Effects
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression, leading to cell cycle arrest and decreased cell proliferation. In addition, 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
实验室实验的优点和局限性
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and has been shown to be effective against a wide range of cancer cell lines. It is also relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to the use of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione in lab experiments. It has been shown to have some toxicity towards normal cells, which could limit its potential as a therapeutic agent. In addition, its mechanism of action is not fully understood, which could limit its potential for further development.
未来方向
Despite these limitations, there are several future directions for the study of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. One potential direction is the development of more potent and selective inhibitors of receptor tyrosine kinases and vascular endothelial growth factor receptors. Another potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Finally, the use of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione in preclinical and clinical trials could provide valuable information on its potential as a therapeutic agent for the treatment of cancer.
合成方法
The synthesis of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione with aniline in the presence of acetic anhydride and a catalyst. The reaction yields 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione as a white crystalline solid with a melting point of 300-302°C.
科学研究应用
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
属性
IUPAC Name |
6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNRJYADPZFASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332121 | |
| Record name | 6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
CAS RN |
7269-95-6 | |
| Record name | 6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
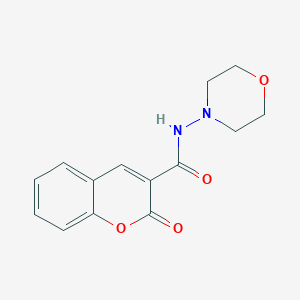
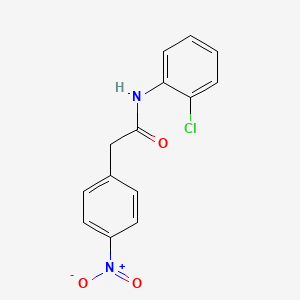
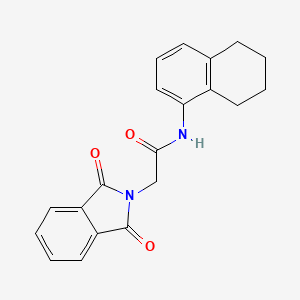
![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
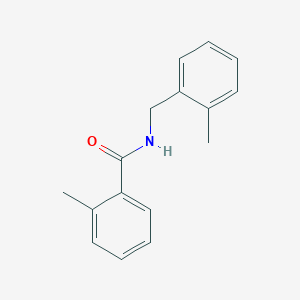
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
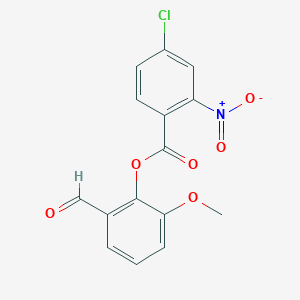

![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)
